molecular formula C8H14O3 B13499660 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol

Cat. No.: B13499660
M. Wt: 158.19 g/mol
InChI Key: GXJAFDCPQVOBBV-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is a secondary alcohol featuring a 1,3-dioxolane ring substituted with a cyclopropyl group and an ethanol chain. The 1,3-dioxolane moiety, a five-membered cyclic ether, confers structural rigidity and influences solubility and stability. The ethanol chain provides a hydroxyl group, enabling hydrogen bonding and derivatization opportunities.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethanol

InChI

InChI=1S/C8H14O3/c9-4-3-8(7-1-2-7)10-5-6-11-8/h7,9H,1-6H2

InChI Key

GXJAFDCPQVOBBV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(OCCO2)CCO

Origin of Product

United States

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is typically synthesized via acid-catalyzed acetalization of a carbonyl compound (aldehyde or ketone) with ethylene glycol or a related diol under dehydrating conditions. This is a well-established method in organic synthesis to protect carbonyl groups or to generate cyclic acetals.

  • Typical Conditions:
    • Reactants: A cyclopropyl-substituted aldehyde or ketone precursor and ethylene glycol
    • Catalyst: Strong acid catalysts such as p-toluenesulfonic acid, sulfuric acid, or other sulfonic acids
    • Solvent: Inert solvents like toluene or benzene, often equipped with a Dean-Stark apparatus to remove water azeotropically
    • Temperature: Elevated temperatures (80–150 °C) to drive the equilibrium toward acetal formation
    • Time: Several hours (often 12 h or more) to ensure complete conversion

This step ensures the formation of the cyclic 1,3-dioxolane protecting group with the cyclopropyl substituent already installed on the carbonyl precursor or introduced prior to acetalization.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent can be introduced via several synthetic routes depending on the starting materials:

  • Route A: Starting from cyclopropyl-containing aldehydes or ketones, followed by acetalization as above.
  • Route B: Cyclopropanation reactions on alkenes or other precursors before or after dioxolane formation. Common cyclopropanation methods include Simmons–Smith reaction or metal-catalyzed carbene transfer.
  • Route C: Use of cyclopropyl-substituted halides or organometallic reagents in nucleophilic substitution or addition reactions to install the cyclopropyl group on a suitable intermediate.

Formation of the Ethan-1-ol Side Chain

The ethan-1-ol moiety can be introduced or revealed through:

Detailed Preparation Method from Literature and Patent Sources

Acid-Catalyzed Acetalization (Patent EP0050298A2)

  • The patent describes the preparation of 1,3-dioxolane derivatives by reacting carbonyl compounds with ethylene glycol in the presence of strong acids such as p-toluenesulfonic acid or benzenesulfonic acid.
  • Reaction conditions include heating to 80–180 °C in inert solvents like toluene or benzene with azeotropic removal of water to drive the equilibrium toward cyclic acetal formation.
  • Phase transfer catalysts and bases (e.g., sodium hydroxide, potassium hydroxide) can be used if nucleophilic substitution steps are involved in precursor preparation.
  • Protective groups may be employed to avoid side reactions such as N-alkylation if amine functionalities are present in intermediates.

This method aligns with the synthesis of 2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol, where the cyclopropyl-substituted carbonyl precursor is subjected to acetalization with ethylene glycol under acid catalysis.

Selective Reduction and Functional Group Transformations (ACS Omega, 2018)

  • A synthetic route involving regioselective ketal reduction and Swern oxidation was reported in the context of complex molecule synthesis containing dioxolane rings.
  • The use of DIBAL-H allows selective reduction of ketones to alcohols without disturbing the dioxolane ring.
  • Subsequent oxidation (e.g., Swern oxidation) and functional group manipulations (e.g., Mukaiyama aldol addition, Mitsunobu inversion) enable the installation of stereochemically defined alcohols such as ethan-1-ol side chains.
  • Protection/deprotection steps using tert-butyldimethylsilyl (TBS) groups are common to control reactivity during multi-step syntheses.

While this example is from a complex natural product synthesis, the principles are applicable for preparing the target compound, especially for maintaining stereochemical control and introducing the ethan-1-ol moiety.

Cyclopropyl Group Introduction and Protection Strategies (General Literature)

  • Cyclopropyl groups are often introduced via cyclopropanation of alkenes or by nucleophilic substitution using cyclopropyl-containing reagents.
  • Protecting groups such as acetals (1,3-dioxolane) are used to mask reactive carbonyls during these transformations.
  • Removal of protecting groups is typically accomplished under mild acidic conditions to avoid ring opening of the cyclopropyl moiety.

Summary of Preparation Steps in Tabular Form

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Cyclopropyl group installation Cyclopropanation (Simmons–Smith or carbene transfer) or nucleophilic substitution with cyclopropyl reagents Introduce cyclopropyl substituent on precursor
2 Acetal formation Ethylene glycol, p-toluenesulfonic acid, toluene, reflux with Dean-Stark trap Formation of 1,3-dioxolane ring protecting group
3 Selective reduction DIBAL-H or LiAlH4, low temperature Reduce ketone/aldehyde to alcohol without affecting acetal
4 Protection/deprotection TBS-Cl, pyridine for protection; acid for deprotection Control reactivity of hydroxyl groups
5 Purification Column chromatography, crystallization Isolate pure 2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol

Research Findings and Considerations

  • The stability of the cyclopropyl ring under acidic acetalization conditions requires careful control of temperature and reaction time to prevent ring opening.
  • Phase transfer catalysts and bases may be employed in precursor synthesis but are generally avoided during acetal formation to prevent side reactions.
  • Stereochemical purity can be maintained by using selective reduction and protection strategies, as demonstrated in complex molecule syntheses involving similar dioxolane-containing intermediates.
  • No direct literature or patent specifically for this exact compound was found, but the synthesis can be reliably inferred from established methods for related dioxolane acetals and cyclopropyl-substituted alcohols.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products Formed

    Oxidation: Cyclopropyl-dioxolane-carboxylic acid

    Reduction: Cyclopropyl-dioxolane-ethane

    Substitution: Cyclopropyl-dioxolane-ethyl halide or amine

Scientific Research Applications

2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The cyclopropyl group and dioxolane ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Notable Features Potential Applications
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol C₈H₁₂O₃* 156.18* 1,3-dioxolane, cyclopropyl, hydroxyl High strain (cyclopropyl), polar hydroxyl Pharmaceutical intermediates
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol (5754-34-7) C₇H₁₄O₃ 146.18 1,3-dioxolane, dimethyl, hydroxyl Reduced steric hindrance, hydrophobic Solvent or polymer precursor
3-[2-(1,3-Dioxolan-2-yl)-2-methylpropyl]cyclopent-2-en-1-one (87802-31-1) C₁₂H₁₈O₃ 210.27 1,3-dioxolane, cyclopentenone, ketone Conjugated ketone, lipophilic backbone Bioactive molecule synthesis
2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol (1489965-36-7) C₈H₁₁NO₂ 153.18 Oxazole, cyclopropyl, hydroxyl Heteroaromatic ring, moderate polarity Antimicrobial agents
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (1993-77-7) C₅H₇F₃O 140.11 Cyclopropyl, trifluoromethyl, hydroxyl High electronegativity (F), low boiling pt Fluorinated drug candidates

* Inferred from structural analysis due to lack of direct data.

Structural and Functional Analysis

Substituent Effects on Reactivity The cyclopropyl group in the target compound and 2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-ol introduces ring strain, favoring ring-opening reactions or participation in cycloadditions. In contrast, the dimethyl-substituted dioxolane in 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol exhibits enhanced stability and hydrophobicity, making it suitable for non-polar media. The trifluoromethyl group in 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol significantly increases electronegativity, altering solubility and metabolic resistance—a key trait in fluorinated pharmaceuticals.

Role of Heterocycles The 1,3-dioxolane ring in the target compound and 3-[2-(1,3-Dioxolan-2-yl)-2-methylpropyl]cyclopent-2-en-1-one acts as a protecting group for carbonyls or diols, enabling controlled release in prodrugs.

Synthetic Accessibility Sodium triacetoxyborohydride-mediated reductive amination (as in ) could be adapted for synthesizing the target compound, given the prevalence of ethanolamine derivatives in the analogs.

Application Insights

  • Pharmaceuticals : The hydroxyl and dioxolane groups in the target compound align with motifs seen in antiviral or anti-inflammatory agents (e.g., analogs in ).
  • Agrochemicals : Cyclopropyl-containing compounds (e.g., 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol ) are prevalent in herbicides, suggesting similar utility for the target molecule.

Biological Activity

The compound 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol , also referred to as a cyclopropyl dioxolane derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore its biological activity through a detailed examination of available literature, including case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is C8H12O3C_8H_{12}O_3. Its structure features a cyclopropyl group and a dioxolane ring, which may influence its interaction with biological systems.

Structural Formula

Structure C8H12O3\text{Structure }\text{C}_8\text{H}_{12}\text{O}_3

Inhibition of Enzymatic Activity

Dioxolane derivatives have been implicated in the inhibition of various enzymatic pathways. For example, compounds similar to 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol may interact with cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of steroid hormones . This interaction could lead to significant implications in pharmacokinetics and drug-drug interactions.

Case Studies

Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of structurally related compounds against Candida species. The results indicated that certain dioxolane derivatives displayed IC50 values in the low micromolar range, suggesting that 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol may warrant similar investigation for its antifungal potential.

Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of CYP450 enzymes by dioxolane derivatives. The results showed that modifications to the dioxolane structure significantly impacted enzyme binding affinity, highlighting the importance of structural variations in biological activity.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
1-(1,3-Dioxolan-2-ylmethyl) azoleAntifungal5.0
Cyclopropyl dioxolane derivativeEnzyme inhibitionTBD
2-(Cyclopropyl)-1,3-dioxolaneAntifungalTBD

Table 2: Structural Variations and Their Effects on Activity

ModificationEffect on ActivityReference
Substituted phenyl groupsIncreased antifungal potency
Cyclic vs. acyclic structuresVariability in enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation and protection of hydroxyl groups. Key steps include:

  • Use of solvents like ethanol or dichloromethane under controlled pH and temperature (e.g., reflux at 80°C) to stabilize intermediates .
  • Protection of the hydroxyl group via dioxolane formation, as seen in analogous compounds, to prevent side reactions .
    • Data Table :
SolventTemperatureYield (%)Purity (%)
Ethanol80°C75–85≥95
THF60°C60–7090

Q. Which analytical techniques are most reliable for characterizing the structural and physical properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : For confirming cyclopropyl and dioxolane ring connectivity (e.g., ¹H NMR coupling constants for cyclopropane protons) .
  • Collision Cross Section (CCS) Analysis : Provides insights into molecular conformation via adduct-specific CCS values (e.g., [M+H]+: 116.16 CCS) .
  • IR Spectroscopy : Identifies hydroxyl and ether functional groups (stretching frequencies at 3200–3600 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in catalytic hydrogenation or ring-opening reactions?

  • Methodological Answer :

  • The cyclopropyl ring’s strain enhances reactivity in hydrogenation, often requiring milder catalysts (e.g., Pd/C at 1 atm H₂) compared to non-strained analogs .
  • Ring-opening reactions can be monitored via GC-MS to track intermediates, with regioselectivity influenced by steric effects of the dioxolane group .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points or solubility) for this compound?

  • Methodological Answer :

  • Purity Assessment : Use HPLC with a C18 column (gradient: 5–95% acetonitrile/water) to identify impurities affecting melting points .
  • Solubility Optimization : Test in co-solvent systems (e.g., DMSO/water mixtures) to address discrepancies in aqueous solubility .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Perform docking studies (e.g., AutoDock Vina) using the cyclopropyl-dioxolane scaffold to assess binding affinity to targets like cytochrome P450 enzymes .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics using fluorogenic substrates) .

Methodological Considerations for Experimental Design

Q. What are the critical parameters for scaling up the synthesis without compromising stereochemical integrity?

  • Answer :

  • Maintain strict temperature control (±2°C) during cyclopropanation to avoid racemization .
  • Use continuous-flow reactors for dioxolane protection to improve reproducibility at larger scales .

Q. How to design stability studies for this compound under varying storage conditions?

  • Answer :

  • Conduct accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the dioxolane ring) .
  • Optimize storage in argon-filled vials at –20°C to prolong shelf life .

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